molecular formula C6H11ClO2 B14447101 Propyl (2R)-2-chloropropanoate CAS No. 79398-17-7

Propyl (2R)-2-chloropropanoate

Cat. No.: B14447101
CAS No.: 79398-17-7
M. Wt: 150.60 g/mol
InChI Key: XVDQGLUGZORASO-RXMQYKEDSA-N
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Description

Propyl (2R)-2-chloropropanoate is an organic compound with the molecular formula C6H11ClO2 It is an ester derived from the reaction of propanol and (2R)-2-chloropropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl (2R)-2-chloropropanoate can be synthesized through the esterification of (2R)-2-chloropropanoic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propyl (2R)-2-chloropropanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of different substituted esters.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield (2R)-2-chloropropanoic acid and propanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents for the reduction of esters to alcohols.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as propyl (2R)-2-hydroxypropanoate or propyl (2R)-2-aminopropanoate can be formed.

    Hydrolysis: The major products are (2R)-2-chloropropanoic acid and propanol.

    Reduction: The primary product is (2R)-2-chloropropanol.

Scientific Research Applications

Propyl (2R)-2-chloropropanoate has several applications in scientific research, including:

    Synthetic Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicinal Chemistry: It is explored for its potential as a building block in the development of new therapeutic agents.

    Industrial Applications: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl (2R)-2-chloropropanoate involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon and form a new bond. The ester group can also undergo hydrolysis or reduction, leading to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2R)-2-chloropropanoate: Similar in structure but with an ethyl group instead of a propyl group.

    Methyl (2R)-2-chloropropanoate: Contains a methyl group instead of a propyl group.

    Propyl (2S)-2-chloropropanoate: The enantiomer of propyl (2R)-2-chloropropanoate with the opposite stereochemistry.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the propyl group also imparts distinct physical and chemical properties compared to its ethyl and methyl analogs.

Properties

CAS No.

79398-17-7

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

propyl (2R)-2-chloropropanoate

InChI

InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

XVDQGLUGZORASO-RXMQYKEDSA-N

Isomeric SMILES

CCCOC(=O)[C@@H](C)Cl

Canonical SMILES

CCCOC(=O)C(C)Cl

Origin of Product

United States

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